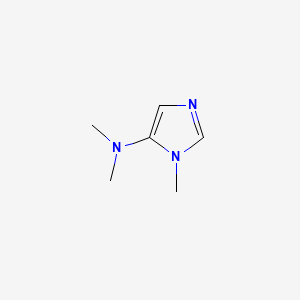![molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7](/img/structure/B599956.png)
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.34 .
Molecular Structure Analysis
The InChI code for “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is 1S/C15H20N2O2/c18-14-11-19-15 (6-8-16-9-7-15)12-17 (14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthetic Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This compound serves as a key intermediate in the manufacture of various pharmaceuticals, illustrating the utility of complex organic synthesis in drug development. The research demonstrates a practical method for the preparation of this biphenyl derivative, highlighting the importance of finding efficient pathways for the synthesis of medically relevant compounds (Qiu et al., 2009).
Biological Activity of Heterocyclic Systems
Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thia(oxa)diazoles : This review underscores the pharmacological potential of heterocyclic compounds, including those related to the core structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Such compounds are recognized for their broad pharmacological activities, suggesting a rich area for the development of new therapeutics (Lelyukh, 2019).
Environmental Impact and Treatment
Environmental Occurrence, Fate, and Transformation of Benzodiazepines in Water Treatment : This study details the environmental persistence of benzodiazepine derivatives, touching on the broader context of chemical stability and environmental fate of complex organic molecules. Although not directly related to the specific compound , this research highlights the necessity of considering the environmental implications of pharmaceuticals and related compounds (Kosjek et al., 2012).
Chromones as Radical Scavengers
Chromones and Their Derivatives as Radical Scavengers : This review presents the antioxidant properties of chromones, a class of compounds related to the structural motifs in 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The research suggests the potential of these compounds in developing treatments that mitigate oxidative stress, which is a mechanism implicated in various diseases (Yadav et al., 2014).
Antimicrobial Agents and Pharmacological Properties
Benzofuran An Emerging Scaffold for Antimicrobial Agents
: This paper reviews the antimicrobial properties of benzofuran derivatives, highlighting their potential in addressing antibiotic resistance. Given the structural complexity and diversity of these molecules, this research underscores the value of exploring novel backbones like 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for new antimicrobial strategies (Hiremathad et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBHRPXYZGPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702233 |
Source


|
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
CAS RN |
151096-96-7 |
Source


|
| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)




